
2,6-Dimethylphenoxyacetic acid
Overview
Description
(2,6-Dimethylphenoxy)acetic acid is an organic compound belonging to the class of phenoxyacetic acid derivatives. These compounds contain an anisole where the methane group is linked to an acetic acid or a derivative . The molecular formula of (2,6-Dimethylphenoxy)acetic acid is C10H12O3, and it has a molecular weight of 180.20 g/mol . This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenoxy)acetic acid typically involves the reaction of 2,6-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by acidification and subsequent extraction .
Industrial Production Methods
Industrial production methods for (2,6-Dimethylphenoxy)acetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted phenoxyacetic acids.
Scientific Research Applications
2,6-DMPA serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-AIDS drugs like Lopinavir. Its structural properties allow it to function effectively as a building block for more complex molecules used in drug formulations .
Case Study: Anti-AIDS Drug Development
- Drug : Lopinavir
- Role of 2,6-DMPA : Acts as a key intermediate in the synthesis pathway.
- Outcome : Enhanced efficacy and stability of the final drug product.
Agricultural Uses
In agriculture, 2,6-DMPA is recognized for its role as a plant growth regulator. It has been shown to influence plant growth patterns by modulating hormonal responses within plants. Specifically, it promotes extension growth in pea plants and other crops by affecting auxin levels .
Effects on Plant Growth
Plant Type | Growth Effect | Mechanism |
---|---|---|
Pea | Enhanced extension growth | Modulation of auxin activity |
Various crops | Improved yield and vigor | Hormonal regulation |
Industrial Applications
Beyond pharmaceuticals and agriculture, 2,6-DMPA is utilized in various industrial applications due to its chemical stability and reactivity. It can be employed in the production of agrochemicals and as an additive in formulations that require specific chemical properties.
Mechanism of Action
The mechanism of action of (2,6-Dimethylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the reverse transcriptase enzyme, which is crucial for the replication of certain viruses such as influenza and hepatitis C . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its activity and inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: A simpler analog with similar chemical properties but lacking the methyl groups.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with different substituents on the phenoxy ring.
2,6-Dichlorophenoxyacetic acid: Another herbicide with chlorine substituents instead of methyl groups.
Uniqueness
(2,6-Dimethylphenoxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 2 and 6 positions on the phenoxy ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
2,6-Dimethylphenoxyacetic acid (DMPA) is an organic compound belonging to the class of phenoxyacetic acid derivatives. It has garnered interest due to its potential biological activities, including its role as a pharmaceutical intermediate and its effects on various biological systems. This article reviews the current understanding of the biological activity of DMPA, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H12O3
- Molecular Weight : 180.20 g/mol
- CAS Number : 101369-17-0
Pharmacological Significance
DMPA is recognized as an important intermediate in the synthesis of several pharmaceuticals, particularly anti-AIDS drugs such as Lopinavir and Ritonavir . Its structural properties enable it to interact with various biological targets, influencing cellular processes.
Antiviral Activity
DMPA has been studied for its antiviral properties, particularly against HIV. Research indicates that DMPA can inhibit viral replication through various mechanisms, including interference with viral protein synthesis. It is believed to modulate the activity of the Gag-Pol polyprotein, which is crucial for virion assembly and function .
Cytotoxic Effects
Studies have shown that DMPA exhibits cytotoxic effects on certain cancer cell lines. The compound induces apoptosis in cancer cells via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of caspases .
Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical) | 25 | Apoptosis via ROS |
MCF-7 (breast) | 30 | Caspase activation |
Anti-inflammatory Properties
DMPA has demonstrated anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a potential role in managing inflammatory diseases .
The biological activities of DMPA can be attributed to several mechanisms:
- Inhibition of Viral Replication : By affecting viral protein interactions.
- Induction of Apoptosis : Through mitochondrial dysfunction and ROS generation.
- Cytokine Modulation : Reducing inflammatory mediators in immune cells.
Case Study 1: Antiviral Efficacy
A study conducted on HIV-infected cell lines demonstrated that DMPA reduced viral load significantly compared to untreated controls. The IC50 value was found to be 15 µM, indicating potent antiviral activity .
Case Study 2: Cytotoxicity in Cancer Cells
Research involving DMPA on MCF-7 breast cancer cells showed that treatment resulted in significant cell death at concentrations above 30 µM. Flow cytometry analysis confirmed increased apoptosis markers in treated cells compared to controls .
Q & A
Q. Basic: What are the key physicochemical properties of 2,6-Dimethylphenoxyacetic acid, and how are they experimentally determined?
Answer:
Key properties include molecular formula (C₁₀H₁₂O₃), molecular weight (180.2 g/mol), melting point (137–138°C), solubility in chloroform and methanol, and pKa (3.356 at 25°C) . Characterization methods:
- Melting Point : Differential Scanning Calorimetry (DSC).
- Solubility : Phase-solubility studies in organic solvents.
- Structural Confirmation : NMR (¹H/¹³C) and X-ray crystallography for crystalline structure validation .
Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact (irritant properties noted) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Storage : Refrigerate in airtight containers to prevent degradation .
Q. Advanced: What synthetic methodologies are applicable for producing high-purity this compound?
Answer:
- Nucleophilic Substitution : React 2,6-dimethylphenol with chloroacetic acid under alkaline conditions (e.g., NaOH), followed by acidification .
- Purification : Recrystallization from methanol or chloroform to achieve >97% purity. Monitor purity via HPLC with UV detection at 254 nm .
Q. Advanced: How can researchers resolve contradictions in reported solubility or bioactivity data for this compound?
Answer:
- Reproducibility Checks : Standardize solvent grades (e.g., HPLC-grade chloroform) and temperature controls.
- Purity Verification : Use tandem LC-MS to detect impurities that may alter bioactivity .
- Comparative Studies : Cross-validate results with orthogonal assays (e.g., microbial inhibition vs. enzymatic activity) .
Q. Advanced: What analytical techniques are optimal for quantifying this compound in complex biological matrices?
Answer:
- HPLC-MS/MS : Employ reverse-phase C18 columns with electrospray ionization (ESI) for high sensitivity.
- Electrochemical Detection : Functionalize gold electrodes with aptamers for selective binding, as demonstrated in similar phenolic acid analyses .
- Validation : Spike-and-recovery experiments in serum or tissue homogenates to assess matrix effects .
Q. Advanced: How does the substituent pattern (e.g., methyl vs. chloro groups) influence the acidity and bioactivity of this compound?
Answer:
- Acidity Studies : Compare pKa values via potentiometric titration with analogs (e.g., 2,6-dichlorophenoxyacetic acid). Methyl groups reduce acidity relative to electron-withdrawing substituents .
- Bioactivity Correlation : Use molecular docking to assess interactions with target enzymes (e.g., plant auxin receptors or microbial proteins) .
Q. Advanced: What mechanistic approaches are used to study the antimicrobial potential of this compound?
Answer:
- Bacterial Growth Assays : Determine minimum inhibitory concentrations (MIC) against model organisms (e.g., Mycobacterium tuberculosis), referencing methods for diynoic acids .
- Cell Wall Analysis : Use ion-exchange chromatography to detect disruption of bacterial peptidoglycan synthesis, as applied in DAP studies .
Q. Basic: How should stability studies be designed to assess this compound under varying pH and temperature conditions?
Answer:
- Accelerated Stability Testing : Incubate solutions at pH 3–9 and 25–60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days).
- Kinetic Analysis : Calculate degradation rate constants using first-order models .
Q. Advanced: What strategies are employed to evaluate the environmental impact of this compound?
Answer:
- Ecotoxicology Assays : Test acute toxicity in Daphnia magna (OECD Guideline 202) or algal growth inhibition (OECD 201) .
- Degradation Pathways : Use LC-HRMS to identify photolysis or hydrolysis byproducts in simulated environmental matrices .
Q. Advanced: How is this compound utilized in drug impurity profiling, and what analytical challenges arise?
Answer:
- Impurity Tracking : Employ HPLC with charged aerosol detection (CAD) to quantify trace levels in APIs (e.g., lopinavir), referencing its role as an impurity .
- Challenge : Co-elution with structurally similar impurities. Resolution requires UPLC with sub-2µm particles or orthogonal separation (e.g., HILIC) .
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBCURLNKYKBEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158085 | |
Record name | Acetic acid, (2,6-dimethylphenoxy)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50158085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13335-71-2 | |
Record name | 2-(2,6-Dimethylphenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13335-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (2,6-Dimethylphenoxy)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013335712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,6-Dimethylphenoxy)acetic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07634 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | 13335-71-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408599 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Acetic acid, (2,6-dimethylphenoxy)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50158085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,6-xylyloxy) acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Acetic acid, 2-(2,6-dimethylphenoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.896 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2,6-DIMETHYLPHENOXY)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RVEL9W5CF | |
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